Chemical structure of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-
Chemical structure of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-
Technical Profile: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-
Executive Summary & Chemical Identity
1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (CAS: Not globally standardized; specific isomer of CAS 185312-xx-x series) is a trisubstituted benzimidazole scaffold. It serves as a critical "privileged structure" intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly Angiotensin II receptor antagonists (sartans) and specific kinase inhibitors. Its structural uniqueness lies in the fixed regiochemistry provided by the N1-methyl group, distinguishing it from the tautomeric 2-ethyl-5(6)-aminobenzimidazole precursors.
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-ethyl-1-methyl-1H-benzimidazol-6-amine | |
| Molecular Formula | ||
| Molecular Weight | 175.23 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Amine oxidation leads to darkening |
| Solubility | DMSO, Methanol, Ethanol, DCM | Low solubility in water |
| pKa (Calculated) | ~5.5 (Benzimidazole N3), ~3.5 (Aniline) | Amphoteric character |
| LogP | ~1.5 - 1.8 | Lipophilic scaffold |
Synthetic Architecture & Causality
The synthesis of this specific isomer presents a classic regioselectivity challenge. The methylation of a 5(6)-substituted benzimidazole typically yields a mixture of 1,5- and 1,6-isomers due to annular tautomerism. To ensure Scientific Integrity , this guide presents the Regioselective Isolation Route , which is the industry standard for obtaining high-purity 6-amino isomers.
The Isomer Challenge
When 2-ethyl-5-nitrobenzimidazole is methylated, two products form:
-
1-methyl-5-nitro... (Major product, sterically favored)
-
1-methyl-6-nitro... (Minor product, often required for specific SAR)
The protocol below utilizes a crystallization-driven separation followed by reduction to access the 6-amine.
Experimental Protocol: Step-by-Step
Step 1: Cyclization (Formation of the Core)
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Reagents: 4-nitro-1,2-phenylenediamine (1.0 eq), Propionic acid (3.0 eq), 4N HCl (aq).
-
Procedure: Reflux the diamine in propionic acid/HCl for 4-6 hours. The acid acts as both solvent and reagent (Phillips condensation).
-
Mechanism: Acid-catalyzed formation of the amide followed by cyclodehydration.
-
Checkpoint: Monitor TLC (EtOAc:Hex 1:1). The disappearance of the diamine indicates conversion to 2-ethyl-5-nitro-1H-benzimidazole.
Step 2: N-Methylation (The Divergent Step)
-
Reagents: 2-ethyl-5-nitro-1H-benzimidazole, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),
, Acetone or DMF. -
Procedure: Stir the intermediate with base and MeI at
to RT. -
Result: A mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers (~60:40 to 70:30 ratio).
-
Causality: The base deprotonates the imidazole -NH. The resulting anion attacks the methyl donor. Sterics usually favor the N1 position furthest from the nitro group (leading to the 5-nitro isomer), but the 6-nitro isomer is significant.
Step 3: Isomer Separation (Critical)
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Method: Fractional Recrystallization.
-
Solvent: Ethanol or Isopropanol.
-
Protocol: Dissolve the crude mixture in boiling ethanol. Cool slowly. The 1-methyl-5-nitro isomer typically crystallizes first. Filter this out. The filtrate is enriched in the 1-methyl-6-nitro isomer. Repeat or use Column Chromatography (Silica, DCM:MeOH gradient) for high purity (>98%).
Step 4: Reduction to Amine
-
Reagents: 1-methyl-2-ethyl-6-nitrobenzimidazole,
(gas), 10% Pd/C, Methanol. -
Procedure: Hydrogenation at 40 psi for 2 hours.
-
Validation: The yellow nitro compound turns into a colorless/pale amine solution.
-
Workup: Filter catalyst through Celite. Evaporate solvent.[1][2]
Visualization: Synthesis & Logic Flow
The following diagram illustrates the critical separation pathway required to isolate the 6-amine isomer from the tautomeric mixture.
Caption: Synthetic workflow highlighting the critical isomer separation step required to isolate the 6-amino regioisomer.
Analytical Validation (Self-Validating System)
To ensure the identity of the 6-amine versus the 5-amine, compare the NMR coupling patterns.
| Technique | Expected Signature (6-Amine Isomer) | Diagnostic Value |
| 1H NMR (DMSO-d6) | C7-H: Doublet (~6.5 ppm, meta-coupling). C5-H: Doublet of doublets (ortho + meta). N-Me: Singlet (~3.7 ppm). Ethyl: Quartet (~2.8 ppm) + Triplet (~1.3 ppm). | The NOE (Nuclear Overhauser Effect) between the N-Methyl group and the C7-H proton is the definitive proof of the 6-amine structure. In the 5-amine, the N-Methyl is close to C7-H, but the coupling constants differ. |
| LC-MS | [M+H]+ = 176.2 | Confirms MW, but does not distinguish regioisomers. |
| HPLC | Retention time distinct from 5-amine. | Requires standard for comparison; 6-isomers often elute later on C18 due to shielding effects. |
Applications in Drug Development
1. Angiotensin II Receptor Blockers (ARBs): While Telmisartan utilizes a propyl/methyl core, the 2-ethyl-1-methyl motif is a bioisostere used to tune lipophilicity and metabolic stability in "Sartan" analogs. The 6-amino group serves as the attachment point for the biphenyl-tetrazole moiety or other pharmacophores via Buchwald-Hartwig amination.
2. Kinase Inhibitors: The benzimidazole scaffold mimics the purine ring of ATP. The 6-amino position is frequently derivatized (e.g., urea formation) to interact with the "gatekeeper" residues in kinase pockets (e.g., VEGFR, EGFR).
3. Epoxy Curing Agents (Materials Science):
As a tertiary amine with a primary amine tail, this molecule acts as a dual-action latent curing agent . The alkyl groups (ethyl/methyl) provide steric hindrance, improving pot-life, while the benzimidazole core provides high thermal stability (
References
-
Regioselective Synthesis of Benzimidazoles
-
Benzimidazole Synthesis Protocols
- Title: Synthesis of benzimidazoles (Review of methodologies).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Isomer Separation Techniques
-
General Properties of Benzimidazoles
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | C13H12N4 | CID 24260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. rsglobal.pl [rsglobal.pl]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. scispace.com [scispace.com]
